molecular formula C15H13NO B063216 2-Benzofuranamine, N-methyl-N-phenyl- CAS No. 174832-50-9

2-Benzofuranamine, N-methyl-N-phenyl-

Cat. No.: B063216
CAS No.: 174832-50-9
M. Wt: 223.27 g/mol
InChI Key: JFSOUZKZURPOLO-UHFFFAOYSA-N
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Description

N-Methyl-N-phenylbenzofuran-2-amine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods

Industrial production of benzofuran derivatives, including N-Methyl-N-phenylbenzofuran-2-amine, often utilizes advanced synthetic techniques to ensure high purity and yield. These methods may include catalytic processes and optimized reaction conditions to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-phenylbenzofuran-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups to the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-amine derivatives .

Scientific Research Applications

N-Methyl-N-phenylbenzofuran-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-phenylbenzofuran-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methyl-N-phenylbenzofuran-2-amine include other benzofuran derivatives such as:

  • Benzofuran-2-carboxylic acid
  • Benzofuran-2-amine
  • Benzofuran-2-thiol

Uniqueness

N-Methyl-N-phenylbenzofuran-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications .

Properties

CAS No.

174832-50-9

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

N-methyl-N-phenyl-1-benzofuran-2-amine

InChI

InChI=1S/C15H13NO/c1-16(13-8-3-2-4-9-13)15-11-12-7-5-6-10-14(12)17-15/h2-11H,1H3

InChI Key

JFSOUZKZURPOLO-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C2=CC3=CC=CC=C3O2

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC3=CC=CC=C3O2

Synonyms

2-Benzofuranamine, N-methyl-N-phenyl-

Origin of Product

United States

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